molecular formula C22H20N2O2S2 B2868853 (3Z)-1-(4-methylbenzyl)-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one CAS No. 609795-05-3

(3Z)-1-(4-methylbenzyl)-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

Cat. No. B2868853
CAS RN: 609795-05-3
M. Wt: 408.53
InChI Key: QGBOBQUYNUIYKS-HNENSFHCSA-N
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Description

(3Z)-1-(4-methylbenzyl)-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C22H20N2O2S2 and its molecular weight is 408.53. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

Compounds similar to (3Z)-1-(4-methylbenzyl)-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one have shown promise as anticancer agents. For example, a study by (Penthala et al., 2011) synthesized similar N-benzyl aplysinopsin analogs and found that they exhibit potent growth inhibition against melanoma and ovarian cancer cells. Another study by (Penthala et al., 2010) reported novel analogs showing cytotoxicity against various human tumor cell lines, indicating their potential as leads for anticancer drug development.

Xanthine Oxidase Inhibition and Anti-inflammatory Activity

Research by (Smelcerovic et al., 2015) on 2-amino-5-alkylidene-thiazol-4-ones demonstrated inhibitory activity against xanthine oxidase and showed anti-inflammatory responses on human cells. This suggests potential applications in managing conditions related to oxidative stress and inflammation.

Supramolecular Self-Assembly

A study by (Andleeb et al., 2017) explored the supramolecular assemblies of thioxothiazolidinone derivatives. These compounds formed complex structures via hydrogen bonding and various non-covalent interactions, indicating potential applications in materials science and nanotechnology.

Modulating p53 Activity

Research by (Gomez-Monterrey et al., 2010) on spiro(oxindole-3,3'-thiazolidine)-based derivatives showed that these compounds can modulate p53 activity, a crucial protein in cancer biology. This suggests their potential use in developing therapies targeting p53-related pathways in cancer.

Antimicrobial Properties

A study by (Gür et al., 2020) on Schiff bases derived from 1,3,4-thiadiazole compounds revealed significant antimicrobial activities. This indicates potential applications in developing new antimicrobial agents.

Structural Analysis

The structural analysis of similar compounds, as detailed in (Delgado et al., 2005), provides insights into their molecular configurations and interactions. Such knowledge is crucial for drug design and material science applications.

properties

IUPAC Name

(5Z)-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S2/c1-3-12-23-21(26)19(28-22(23)27)18-16-6-4-5-7-17(16)24(20(18)25)13-15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3/b19-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBOBQUYNUIYKS-HNENSFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)C)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

609795-05-3
Record name (3Z)-1-(4-METHYLBENZYL)-3-(4-OXO-3-PROPYL-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-1,3-DIHYDRO-2H-INDOL-2-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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